An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5
An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5, a deuterated analog of 1-Ethyl-1H-pyrazole-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and analytical chemistry.
Chemical and Physical Properties
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is a stable, isotopically labeled compound. Due to the limited availability of specific experimental data for the deuterated form, the properties of its non-deuterated analog, 1-Ethyl-1H-pyrazole-5-carboxylic acid, are provided for reference.
Table 1: General and Physicochemical Properties
| Property | Value (Deuterated) | Value (Non-deuterated) | Data Source |
| IUPAC Name | 1-(Ethyl-d5)-1H-pyrazole-5-carboxylic acid | 1-Ethyl-1H-pyrazole-5-carboxylic acid | - |
| CAS Number | 2735654-39-2[1] | 400755-43-3[2] | MedChemExpress, PubChem |
| Molecular Formula | C6H3D5N2O2 | C6H8N2O2 | MedChemExpress, PubChem |
| Molecular Weight | 145.17 g/mol [3] | 140.14 g/mol [2] | MedChemExpress, PubChem |
| Computed XLogP3 | - | 0.4 | PubChem[2] |
| Computed Hydrogen Bond Donor Count | - | 1 | PubChem[2] |
| Computed Hydrogen Bond Acceptor Count | - | 3 | PubChem[2] |
| Computed Rotatable Bond Count | - | 2 | PubChem[2] |
Table 2: Safety and Hazard Information (for Non-deuterated Analog)
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Warning)[2] |
| H315: Causes skin irritation | Skin corrosion/irritation (Warning)[2] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Warning)[2] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning)[2] |
Spectroscopic Properties
¹H NMR Spectroscopy
The ¹H NMR spectrum of the non-deuterated compound would show signals corresponding to the ethyl group protons and the pyrazole (B372694) ring protons. In the deuterated analog, the signals for the ethyl group would be absent due to the substitution of hydrogen with deuterium.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms in the molecule. The chemical shifts would be similar for both the deuterated and non-deuterated forms.
Mass Spectrometry
The mass spectrum of the non-deuterated compound shows a molecular ion peak (M+) at m/z 140.[2] For the D5 analog, the molecular ion peak is expected at m/z 145. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45).[4]
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching band between 1760 and 1690 cm⁻¹.[5] A C-O stretching band is also expected between 1320 and 1210 cm⁻¹.[5] The spectrum for the deuterated analog would show C-D stretching vibrations, which typically appear in the 2300-2000 cm⁻¹ region.
Experimental Protocols
Proposed Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5
A specific, detailed experimental protocol for the synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is not publicly available. However, a plausible synthetic route can be devised based on general methods for the synthesis of 1-alkyl-pyrazole-5-carboxylic acids.[6][7] The key is the use of a deuterated ethylating agent.
Reaction Scheme:
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Formation of Pyrazole-5-carboxylate: Reaction of a suitable 1,3-dicarbonyl compound (e.g., ethyl 2,4-dioxo-butanoate) with hydrazine (B178648) to form the pyrazole ring.
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N-Alkylation: Alkylation of the pyrazole nitrogen with a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 bromide, in the presence of a base.
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Hydrolysis: Saponification of the resulting ester to the carboxylic acid using a base like sodium hydroxide, followed by acidification.
Detailed Protocol (Hypothetical):
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Step 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate. This intermediate can be synthesized via the cyclocondensation of ethyl 2,4-dioxobutanoate with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695).
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Step 2: N-Ethylation-d5. To a solution of ethyl 1H-pyrazole-5-carboxylate in a polar aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH). Stir the mixture at room temperature until the evolution of hydrogen gas ceases. Cool the reaction mixture in an ice bath and add ethyl-d5 iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.
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Step 3: Work-up and Purification of the Ester. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica (B1680970) gel.
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Step 4: Hydrolysis to 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5. Dissolve the purified ethyl 1-(ethyl-d5)-1H-pyrazole-5-carboxylate in a mixture of ethanol and aqueous sodium hydroxide. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute with water. Wash with an organic solvent to remove any unreacted ester. Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.
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Step 5: Final Purification. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5.
Biological Activity and Applications
While specific biological activities for 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 have not been reported, the pyrazole carboxylic acid scaffold is of significant interest in medicinal chemistry and agrochemistry.
Potential Biological Relevance
Derivatives of pyrazole carboxylic acid have been investigated for a range of biological activities, including:
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Anti-inflammatory properties: Some pyrazole derivatives have shown potential as anti-inflammatory agents.[8]
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Enzyme inhibition: Pyrazole carboxylic acids have been identified as potent inhibitors of certain enzymes, such as rat long-chain L-2-hydroxy acid oxidase.[9]
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Insecticidal and Herbicidal Activity: The pyrazole ring is a key component in some commercial pesticides and herbicides.[10]
The metabolism of pyrazole-containing compounds has been studied, indicating that they can undergo hydroxylation and conjugation in vivo.[11]
Primary Application in Research
The most common application for deuterated compounds like 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is as an internal standard in quantitative bioanalytical assays, particularly those using mass spectrometry (e.g., LC-MS/MS).
Use as an Internal Standard in Pharmacokinetic Studies:
In a typical pharmacokinetic study of the non-deuterated drug, the deuterated analog is spiked into biological samples (e.g., plasma, urine) at a known concentration. Its chemical and physical properties are nearly identical to the non-deuterated analyte, so it behaves similarly during sample extraction, chromatography, and ionization. However, due to its higher mass, it can be distinguished by the mass spectrometer. This allows for accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.
Conclusion
1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is a valuable tool for researchers, primarily as an internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices. While specific data on its physical and biological properties are scarce, its behavior can be largely inferred from its non-deuterated analog and the broader class of pyrazole carboxylic acids. The synthesis of this deuterated compound is feasible through established synthetic routes using a deuterated starting material. As research into pyrazole-based compounds continues to expand, the utility of labeled analogs like 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 in elucidating their pharmacokinetic and metabolic profiles will remain critical.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1-Ethyl-1H-pyrazole-5-carboxylic acid | C6H8N2O2 | CID 565702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-1H-pyrazole-5-carboxylic acid-d<sub>5</sub> | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 7. US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
